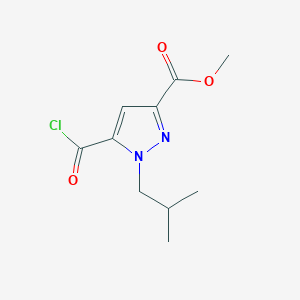

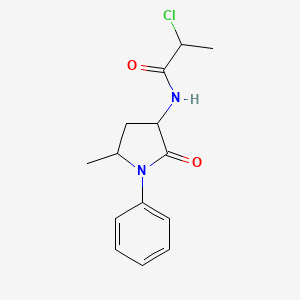

5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride” is a pyrazole derivative. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The cyclopropyl group is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .

Synthesis Analysis

Pyrazole-containing compounds are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable .Molecular Structure Analysis

The molecular structure of “5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride” includes a pyrazole ring and a cyclopropyl group. Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .Chemical Reactions Analysis

Pyrazole derivatives are versatile as synthetic intermediates in preparing relevant chemicals in various fields. They can undergo a variety of chemical reactions, including functionalization reactions once the pyrazole ring is formed .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research in the area of cyclic compounds and pyrazole derivatives has led to significant advancements in synthetic methodologies and the understanding of their structural properties. For example, studies have focused on the synthesis and reactions of pyrazole-carboxylic acid derivatives, leading to the creation of various ester, amide, and nitrile derivatives, which are foundational for further chemical transformations (A. Şener et al., 2002). Such research demonstrates the versatility of pyrazole compounds in chemical synthesis, providing a basis for the development of new materials and pharmaceuticals.

Antimicrobial and Antiproliferative Agents

Several studies have investigated the antimicrobial and antiproliferative properties of pyrazole derivatives. For instance, the antimicrobial activities of new 5-Aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamides were explored, identifying compounds with significant activity against Gram-positive bacteria (D. D. de Albuquerque et al., 2020). Additionally, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives have been synthesized and shown to possess cytotoxic effects against cancer cells, highlighting their potential as antiproliferative agents (H. Ananda et al., 2017).

Functional Material Synthesis

Pyrazole derivatives have also been utilized in the synthesis of functional materials, such as modified hydrogels and dyes with specific properties. Research into modifying polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including pyrazole derivatives, has shown improved thermal stability and significant antibacterial and antifungal activities, indicating their utility in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015). Furthermore, the synthesis of heterocyclic dyes based on pyrazole structures has been explored for their application in coloring materials and studying their photophysical properties (T. Tao et al., 2019).

Corrosion Inhibition

Pyrazole derivatives have shown potential as corrosion inhibitors for various metals and alloys in acidic environments. Studies have evaluated the inhibition efficiency of pyrazole compounds for copper-iron alloys in hydrochloric acid, demonstrating their effectiveness in protecting against corrosion (S. Mahmoud, 2005).

Safety and Hazards

The safety data sheet for a similar compound, “3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-(3-cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.ClH/c13-12-7-11(14-15-12)10-3-1-2-9(6-10)8-4-5-8;/h1-3,6-8H,4-5H2,(H3,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJBXDOWMCMGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)C3=CC(=NN3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Cyclopropylphenyl)-1H-pyrazol-3-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2924214.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2924215.png)

![7-Fluoro-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2924216.png)

![4-(4-methoxyphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2924222.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2924224.png)

![2-fluoro-N-[4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2924232.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2924234.png)